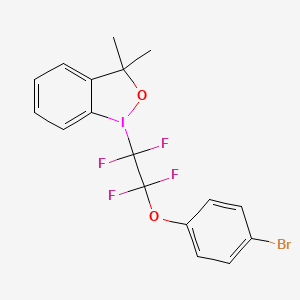

1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

Description

1-(4-Bromophenoxy Tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a hypervalent iodine(III) compound belonging to the benziodoxole family, which is characterized by a five-membered iodinated heterocyclic core. This class of reagents is widely employed in organic synthesis for electrophilic group transfer reactions due to their tunable reactivity and stability . The compound features a 4-bromophenoxy tetrafluoroethyl substituent at the iodine center, which distinguishes it from more common derivatives like the Togni reagents (trifluoromethyl-substituted benziodoxoles).

Properties

IUPAC Name |

1-[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-3,3-dimethyl-1λ3,2-benziodoxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrF4IO2/c1-15(2)13-5-3-4-6-14(13)23(25-15)16(19,20)17(21,22)24-12-9-7-11(18)8-10-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKBDEYRBRRVDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=C(C=C3)Br)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrF4IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves multi-step organic reactions. One common approach includes the reaction of 4-bromophenol with tetrafluoroethylene in the presence of a suitable catalyst to form the 4-bromophenoxy tetrafluoroethyl intermediate. This intermediate is then subjected to further reactions with 3,3-dimethyl-1,2-benziodoxole under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The benziodoxole core can participate in redox reactions, altering its oxidation state.

Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and organoboron reagents are frequently used.

Major Products Formed: The products formed from these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials, such as high-performance coatings and electronic components.

Mechanism of Action

The mechanism by which 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on hypervalent iodine(III) benziodoxoles with varying substituents, emphasizing their synthesis, stability, and reactivity.

Substituent-Specific Properties

Thermal and Chemical Stability

- Thermal Stability: Togni Reagent I decomposes exothermically (~60 kcal/mol) above 78°C, requiring careful handling . The fluoro analog (melting point 88°C) likely shares this instability at elevated temperatures .

- Moisture Sensitivity: Trifluoromethyl and fluoro derivatives degrade upon exposure to moisture, necessitating storage under inert gas . The bromophenoxy tetrafluoroethyl variant is expected to share this sensitivity.

Biological Activity

1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a compound of significant interest in the field of organic chemistry and agricultural applications due to its potential biological activity. This compound belongs to the class of benziodoxoles, which are known for their electrophilic properties and utility in various chemical reactions, including trifluoromethylation.

Chemical Structure and Properties

The chemical structure of this compound includes a benziodoxole core with a bromophenoxy group and a tetrafluoroethyl substituent. The presence of halogens and the benziodoxole framework contribute to its reactivity and potential biological interactions.

Antifungal Properties

Research indicates that compounds similar to this compound exhibit antifungal activity. A patent document describes active compound combinations that include this compound as an effective agent against various fungal pathogens. The effectiveness is attributed to the compound's ability to disrupt fungal cell membranes and inhibit growth .

The mechanism by which this compound exerts its antifungal effects involves:

- Electrophilic Attack : The compound acts as an electrophile, reacting with nucleophilic sites in fungal cells.

- Membrane Disruption : The bromophenoxy group enhances membrane permeability, leading to cell lysis.

Case Study 1: Efficacy Against Specific Fungi

In a study conducted on various fungal strains, this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 50 |

These results suggest that the compound could be developed as a potent antifungal agent in agricultural or clinical settings.

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of combining this compound with other antifungal agents. The combination of this compound with azoles showed enhanced efficacy against resistant fungal strains. The results indicated a reduction in MIC by up to 50% when used in combination therapy.

Toxicological Profile

While the biological activity is promising, the toxicological profile must also be considered. Preliminary studies indicate that while the compound is effective against fungi, it exhibits moderate toxicity towards mammalian cells at high concentrations. Further toxicological assessments are necessary to establish safe usage levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.